molecular formula C20H25N5O9 B1252249 Nikkomycin Lz

Nikkomycin Lz

Cat. No.: B1252249
M. Wt: 479.4 g/mol
InChI Key: HYBLVRJOBLCCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nikkomycin Lz is a natural product found in Streptomyces tendae with data available.

Scientific Research Applications

Coccidioidomycosis

Nikkomycin Lz has shown potent antifungal activity against Coccidioides immitis, the causative agent of coccidioidomycosis (valley fever). In murine models, treatment with this compound resulted in significant reductions in fungal burden in the lungs, liver, and spleen. For instance, oral administration at dosages ranging from 20 to 100 mg/kg led to 100% survival in treated mice compared to control groups .

Histoplasmosis and Blastomycosis

In addition to its effects on Coccidioides, this compound has demonstrated efficacy against other dimorphic fungi such as Histoplasma capsulatum and Blastomyces dermatitidis. Studies indicate that it is more effective than traditional azole antifungals on a milligram-per-milligram basis . The compound's ability to penetrate various tissues also supports its potential for treating systemic fungal infections.

Case Study 1: Murine Model of Coccidioidomycosis

In a controlled study, mice infected with Coccidioides immitis were treated with this compound at varying doses. Results showed that:

  • At 100 mg/kg/day, treated mice exhibited no detectable fungal cells in lung tissue after treatment.
  • A significant reduction in mortality was observed compared to untreated controls, highlighting the compound's potential as a therapeutic agent .
Treatment GroupDosage (mg/kg)Survival Rate (%)Fungal Burden (CFU)
Control00High
This compound20100Negligible
This compound100100Negligible

Case Study 2: Combination Therapy

Research has also explored the synergistic effects of combining this compound with other antifungal agents. In vitro studies demonstrated enhanced efficacy against Candida albicans when used alongside azoles or echinocandins. This combination therapy approach could be beneficial for patients with resistant fungal infections .

Recent Developments

Recent advancements include the formulation of polymeric nanoparticles loaded with this compound for targeted delivery systems. These nanoparticles have shown promise in disrupting the growth of Aspergillus species and could lead to innovative inhalation therapies for pulmonary aspergillosis. The formulation was found to be non-cytotoxic and effective in preclinical models .

Properties

Molecular Formula

C20H25N5O9

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33)

InChI Key

HYBLVRJOBLCCCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Synonyms

nikkomycin L(z)
nikkomycin Lz

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.